Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate
CAS No.: 926934-01-2
Cat. No.: VC20812965
Molecular Formula: C20H23BrN2O2
Molecular Weight: 403.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926934-01-2 |
|---|---|
| Molecular Formula | C20H23BrN2O2 |
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | ethyl 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]benzoate |
| Standard InChI | InChI=1S/C20H23BrN2O2/c1-2-25-20(24)16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-17-5-3-4-6-19(17)21/h3-10H,2,11-15H2,1H3 |
| Standard InChI Key | QCFBDQSHLKFOGJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br |
Introduction
Chemical Identity and Basic Properties
Molecular Identification
Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate is a well-defined chemical entity with specific identifying parameters. The compound possesses a unique molecular framework characterized by the presence of a central piperazine ring linked to a 2-bromobenzyl group and an ethyl benzoate moiety. Table 1 summarizes the key identification parameters of this compound.
| Parameter | Value |
|---|---|
| CAS Number | 926934-01-2 |
| Molecular Formula | C₂₀H₂₃BrN₂O₂ |
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | ethyl 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]benzoate |
| Standard InChIKey | QCFBDQSHLKFOGJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br |
| PubChem Compound ID | 16109102 |
The structural identity of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate has been confirmed through various analytical techniques, establishing its precise chemical composition and arrangement.
Structural Characteristics
The molecular structure of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate is characterized by three principal components: a piperazine heterocyclic ring, a 2-bromobenzyl group, and an ethyl ester of benzoic acid. The piperazine moiety serves as the central linking unit, with the bromobenzyl group attached to one nitrogen atom and the ethyl benzoate moiety connected to the other nitrogen atom via a phenyl ring.
The bromobenzyl group contains a bromine atom at the ortho position (2-position) of the benzene ring, which significantly influences the compound's reactivity and potential biological interactions. The presence of the bromine atom enhances the compound's utility in various chemical transformations, particularly in coupling reactions where the halogen can be replaced with other functional groups.
The ethyl ester functionality provides an additional reactive site, making the compound versatile for further chemical modifications through ester hydrolysis, transesterification, or reduction reactions.
Synthesis and Preparation
Synthetic Routes
The synthesis of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate typically involves the reaction between a piperazine derivative and an appropriately substituted benzoate ester. The primary synthetic route described in the literature involves the nucleophilic aromatic substitution reaction between 1-benzylpiperazine (or its hydrochloride salt) and ethyl 4-fluorobenzoate .
The reaction proceeds through the nucleophilic attack of the piperazine nitrogen on the aromatic carbon bearing the fluorine atom, with subsequent displacement of the fluorine leaving group. This substitution is facilitated by the electron-withdrawing effect of the ester group, which activates the aromatic ring toward nucleophilic attack .
When using 1-benzylpiperazine with a 2-bromo substituent (or modifying the product post-synthesis), the resulting product is Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate. The preparation of the 2-bromobenzyl derivative may require additional synthetic steps or the use of appropriately substituted starting materials.
Applications and Research Significance
Chemical Applications
Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity. The presence of multiple functional groups within the molecule creates opportunities for selective chemical transformations.
The compound's utility in synthetic chemistry stems from:
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The bromine functionality, which provides a handle for various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings.
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The ester group, which can undergo hydrolysis to the corresponding carboxylic acid, transesterification to other esters, or reduction to alcohols.
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The piperazine nitrogen atoms, which can participate in alkylation, acylation, or other transformations to introduce additional functionality.
These characteristics make Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate a versatile building block for the construction of more complex molecules with tailored properties.
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